molecular formula C17H35NO9 B11826620 Amino-PEG7-acid

Amino-PEG7-acid

Cat. No.: B11826620
M. Wt: 397.5 g/mol
InChI Key: IQXCHVHWNHSNMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG7-acid typically involves the reaction of polyethylene glycol with amino and carboxyl functional groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG7-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso compounds, while reduction of the carboxyl group can produce primary alcohols .

Mechanism of Action

Amino-PEG7-acid functions as a linker in PROTACs, which work by bringing the target protein and an E3 ubiquitin ligase into close proximity. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG7-acid is unique due to its optimal length, which balances flexibility and stability in PROTAC synthesis. This balance allows for efficient degradation of target proteins while maintaining the structural integrity of the PROTAC molecule .

Properties

Molecular Formula

C17H35NO9

Molecular Weight

397.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C17H35NO9/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h1-16,18H2,(H,19,20)

InChI Key

IQXCHVHWNHSNMT-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Origin of Product

United States

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